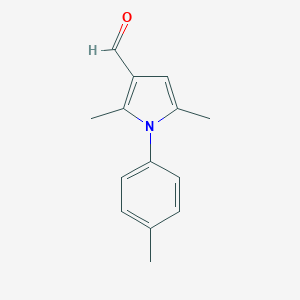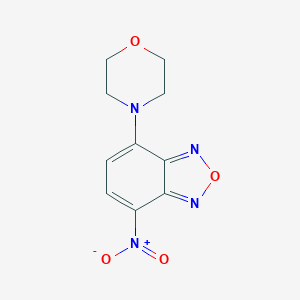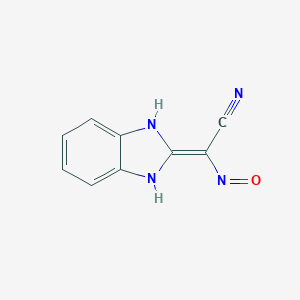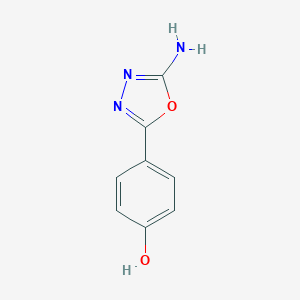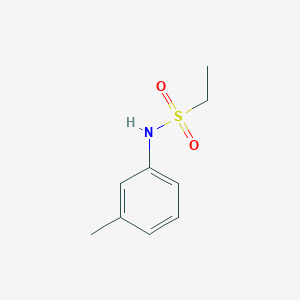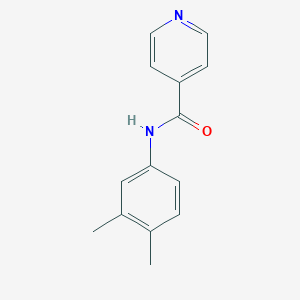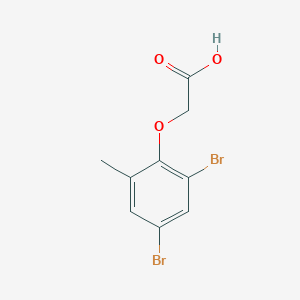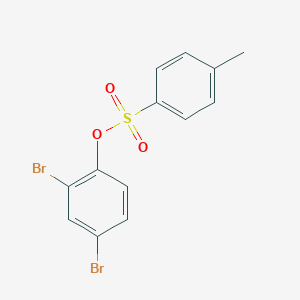
2,4-Dibromophenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl 4-methylbenzenesulfonate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound is known for its diverse applications in the field of chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromophenyl 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a nucleophile and an electrophile due to the presence of the bromine atoms. This compound can undergo substitution reactions with other nucleophiles such as amines, alcohols, and thiols. It can also undergo electrophilic aromatic substitution reactions with electron-rich aromatic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,4-Dibromophenyl 4-methylbenzenesulfonate. However, studies have shown that this compound has antimicrobial and antitumor properties. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Dibromophenyl 4-methylbenzenesulfonate in lab experiments is its high purity and stability. This compound is easy to handle and store. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of 2,4-Dibromophenyl 4-methylbenzenesulfonate in scientific research. One of the areas of interest is the synthesis of new biologically active compounds using this compound as a starting material. Another area of interest is the study of the mechanism of action of this compound and its derivatives. This can provide insights into the development of new drugs and therapies. Additionally, the use of this compound in the synthesis of liquid crystals and polymers can lead to the development of new materials with unique properties.
Conclusion
In conclusion, 2,4-Dibromophenyl 4-methylbenzenesulfonate is a versatile compound that is widely used in scientific research. It is used as a reagent for the synthesis of various organic compounds and has antimicrobial and antitumor properties. While the mechanism of action of this compound is not well understood, there are several future directions for its use in scientific research. Further studies are needed to fully understand the potential of this compound in the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 2,4-Dibromophenyl 4-methylbenzenesulfonate involves the reaction of 2,4-dibromophenol and 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,4-Dibromophenyl 4-methylbenzenesulfonate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound is also used in the synthesis of liquid crystals, dyes, and polymers.
Propriétés
Numéro CAS |
6286-84-6 |
|---|---|
Nom du produit |
2,4-Dibromophenyl 4-methylbenzenesulfonate |
Formule moléculaire |
C13H10Br2O3S |
Poids moléculaire |
406.09 g/mol |
Nom IUPAC |
(2,4-dibromophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10Br2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,1H3 |
Clé InChI |
OQPFDIABRCNBHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Br |
Autres numéros CAS |
6286-84-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



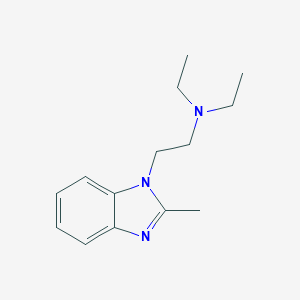
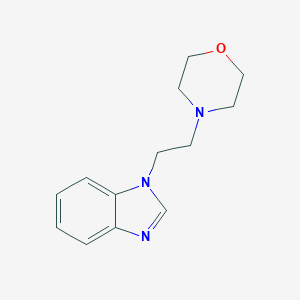
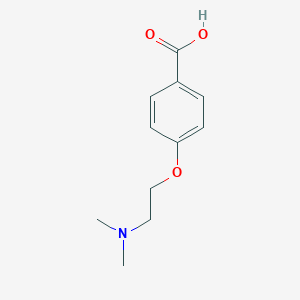
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)

